molecular formula C12H11N5O2S B2495044 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide CAS No. 2034368-34-6

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2495044
CAS No.: 2034368-34-6
M. Wt: 289.31
InChI Key: XQNHADNORJOEFL-UHFFFAOYSA-N
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Description

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C12H11N5O2S and its molecular weight is 289.31. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor and Antimicrobial Activities

    Compounds with the [1,2,4]triazolo[4,3-a]pyrazine moiety have been synthesized for their potential antitumor and antimicrobial activities. For example, certain synthesized compounds containing the triazolo[4,3-a]pyrimidine and triazolo[4,3-a]pyrazine frameworks showed significant cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), comparable to the standard 5-fluorouracil. This highlights their potential in developing new therapeutic agents with antitumor and antimicrobial properties (Riyadh, 2011).

  • Phosphodiesterase Type 4 Inhibitors

    The pyrazolo[1,5-a]-1,3,5-triazine ring system, closely related to the chemical structure of interest, has been evaluated as a bioisostere for adenine derivatives, leading to the discovery of potent phosphodiesterase type 4 (PDE4) inhibitors. These inhibitors have shown high isoenzyme selectivity and strong inhibitory effects on LPS-induced TNFalpha release from human mononuclear cells, indicating their potential application in treating inflammatory diseases (Raboisson et al., 2003).

  • Cardiovascular Agents

    Derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, structurally analogous to the target compound, have been explored for their coronary vasodilating and antihypertensive activities. Certain compounds in this category demonstrated significant potential as cardiovascular agents, showing more potent coronary vasodilating activity than standard drugs (Sato et al., 1980).

Material Science Applications

  • Fluorescent Dyes

    N-ethoxycarbonylpyrene and perylene thioamides, featuring structures that share common features with the target molecule, have been utilized as building blocks in synthesizing fluorescent dyes. These dyes, incorporating thioimidate and 4-hydroxythiazolyl moieties, displayed fluorescence across a broad spectrum, suggesting applications in materials science for sensors and imaging technologies (Witalewska et al., 2019).

  • Insecticidal Agents

    Novel sulfonamide thiazole derivatives, which share a thematic chemical framework with the compound of interest, have demonstrated significant insecticidal activity against pests like Spodoptera littoralis. This suggests potential applications of related compounds in agricultural science to develop new insecticidal agents (Soliman et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound are not known from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

Properties

IUPAC Name

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c1-19-12-10-16-15-9(17(10)4-3-13-12)6-14-11(18)8-2-5-20-7-8/h2-5,7H,6H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNHADNORJOEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NN=C2CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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